1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is a member of isoquinolines.
Brand Name:
Vulcanchem
CAS No.:
59709-57-8
VCID:
VC20778461
InChI:
InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H
SMILES:
CC1C2=CC(=C(C=C2CCN1)O)O.Br
Molecular Formula:
C10H14BrNO2
Molecular Weight:
260.13 g/mol
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
CAS No.: 59709-57-8
Cat. No.: VC20778461
Molecular Formula: C10H14BrNO2
Molecular Weight: 260.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is a member of isoquinolines. |
|---|---|
| CAS No. | 59709-57-8 |
| Molecular Formula | C10H14BrNO2 |
| Molecular Weight | 260.13 g/mol |
| IUPAC Name | 1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
| Standard InChI | InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H |
| Standard InChI Key | OGMGXKJQIOUTTB-UHFFFAOYSA-N |
| SMILES | CC1C2=CC(=C(C=C2CCN1)O)O.Br |
| Canonical SMILES | CC1C2=CC(=C(C=C2CCN1)O)O.Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator